molecular formula C24H34O2Si B3112124 8-(tert-Butyldiphenylsiloxy)octanal CAS No. 188130-48-5

8-(tert-Butyldiphenylsiloxy)octanal

Cat. No.: B3112124
CAS No.: 188130-48-5
M. Wt: 382.6 g/mol
InChI Key: RJDVZYUFZBULOI-UHFFFAOYSA-N
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Description

8-(tert-Butyldiphenylsiloxy)octanal is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an octanal molecule. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butyldiphenylsiloxy)octanal typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Protection of Hydroxyl Group

    • Reactant: Alcohol
    • Reagent: tert-Butyldiphenylsilyl chloride (TBDPSCl)
    • Base: Pyridine or Imidazole
    • Solvent: Dichloromethane
    • Conditions: Room temperature
  • Formation of this compound

    • Reactant: Protected alcohol
    • Reagent: Octanal
    • Conditions: Standard organic synthesis conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butyldiphenylsiloxy)octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The TBDPS group can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions

    Reduction: NaBH4, LiAlH4, anhydrous conditions

    Substitution: TBAF, mild conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Deprotected alcohols

Scientific Research Applications

8-(tert-Butyldiphenylsiloxy)octanal is widely used in scientific research due to its versatility. Some applications include:

    Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-(tert-Butyldiphenylsiloxy)octanal primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other functional groups within the molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) ethers
  • Triisopropylsilyl (TIPS) ethers
  • Trimethylsilyl (TMS) ethers

Uniqueness

8-(tert-Butyldiphenylsiloxy)octanal is unique due to the increased steric bulk provided by the tert-butyldiphenylsilyl group, which offers greater stability towards acidic and nucleophilic conditions compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial.

Properties

IUPAC Name

8-[tert-butyl(diphenyl)silyl]oxyoctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-20H,4-7,14-15,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVZYUFZBULOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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